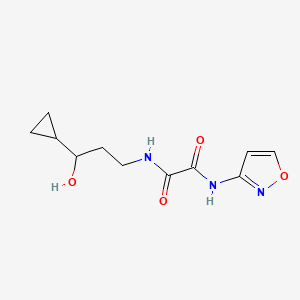![molecular formula C26H29N3O4 B2585261 N-(2-methoxy-5-methylphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 941872-21-5](/img/structure/B2585261.png)
N-(2-methoxy-5-methylphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-methylphenyl)-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the core structures, such as the methoxy-methylphenyl and naphthalen-ethyl groups, followed by their coupling through amide bond formation. Common reagents used in these reactions include amines, carboxylic acids or their derivatives, and coupling agents like EDCI or DCC. Reaction conditions often involve solvents like dichloromethane or DMF, and may require catalysts or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, scalable purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
N-(2-methoxy-5-methylphenyl)-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the phenyl ring can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The amide bond can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄, CrO₃, or PCC can be used under acidic or basic conditions.
Reduction: Reducing agents such as LiAlH₄ or NaBH₄ are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol, while reduction of the amide bond could produce an amine.
科学研究应用
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which N-(2-methoxy-5-methylphenyl)-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
- N-(2-methoxyphenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide
- N-(5-methylphenyl)-N’-[2-(naphthalen-1-yl)ethyl]ethanediamide
- N-(2-methoxy-5-methylphenyl)-N’-[2-(piperidin-4-yl)ethyl]ethanediamide
Uniqueness
N-(2-methoxy-5-methylphenyl)-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical reactivity, biological activity, and physical properties compared to similar compounds.
属性
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-18-10-11-24(32-2)22(16-18)28-26(31)25(30)27-17-23(29-12-14-33-15-13-29)21-9-5-7-19-6-3-4-8-20(19)21/h3-11,16,23H,12-15,17H2,1-2H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUSCOVFLNXZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
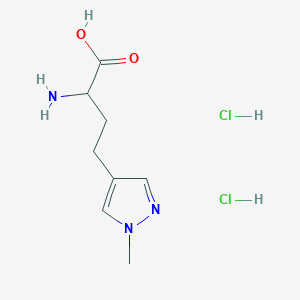
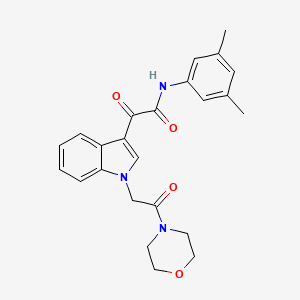
![6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione](/img/new.no-structure.jpg)
![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2585184.png)
![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2585188.png)
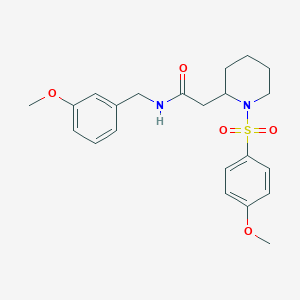
![11-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2585190.png)
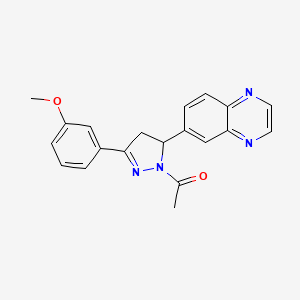
![Methyl 2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[b]pyrrole-3a-carboxylate](/img/structure/B2585192.png)
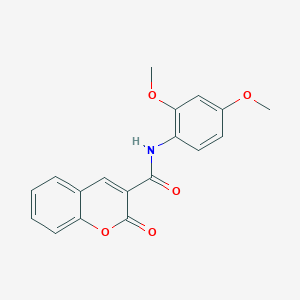
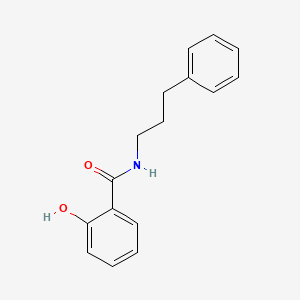
![2-Chloro-1-[2-[2-(4-fluorophenyl)-2-hydroxyethyl]pyrrolidin-1-yl]ethanone](/img/structure/B2585195.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-bromobenzamide](/img/structure/B2585196.png)
